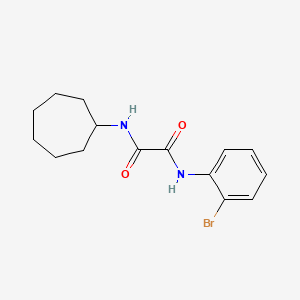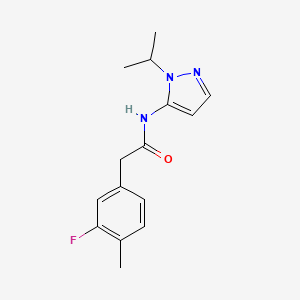![molecular formula C24H16ClN3O5 B4981946 N-{3-[(2-chlorobenzoyl)amino]phenyl}-5-(4-nitrophenyl)-2-furamide](/img/structure/B4981946.png)
N-{3-[(2-chlorobenzoyl)amino]phenyl}-5-(4-nitrophenyl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-[(2-chlorobenzoyl)amino]phenyl}-5-(4-nitrophenyl)-2-furamide, also known as CAY10404, is a potent and selective inhibitor of the transcription factor nuclear factor kappa B (NF-κB). NF-κB is a key regulator of inflammation, immune response, and cell survival, and its dysregulation is implicated in many diseases, including cancer, autoimmune disorders, and chronic inflammation. CAY10404 has been extensively studied for its potential therapeutic applications in these diseases.
Mecanismo De Acción
N-{3-[(2-chlorobenzoyl)amino]phenyl}-5-(4-nitrophenyl)-2-furamide inhibits NF-κB activation by blocking the phosphorylation and degradation of its inhibitor protein, IκBα. This leads to the sequestration of NF-κB in the cytoplasm and prevents its translocation to the nucleus, where it activates the expression of its target genes. This compound also inhibits the activity of another transcription factor, activator protein-1 (AP-1), which is also involved in inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including reducing the expression of pro-inflammatory cytokines, such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6), inhibiting the proliferation and survival of cancer cells, inducing apoptosis, reducing angiogenesis, and inhibiting the migration and invasion of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-{3-[(2-chlorobenzoyl)amino]phenyl}-5-(4-nitrophenyl)-2-furamide is its high potency and selectivity for NF-κB inhibition, which allows for a more specific and targeted inhibition of this pathway. It also has good bioavailability and pharmacokinetic properties, which make it suitable for in vivo studies. However, one limitation of this compound is its potential cytotoxicity and off-target effects at high concentrations, which may limit its therapeutic potential.
Direcciones Futuras
There are several future directions for the research and development of N-{3-[(2-chlorobenzoyl)amino]phenyl}-5-(4-nitrophenyl)-2-furamide. One direction is to further explore its therapeutic potential in various diseases, including cancer, autoimmune disorders, and chronic inflammation. Another direction is to optimize its pharmacokinetic and pharmacodynamic properties to improve its efficacy and safety. Additionally, the development of novel analogs and derivatives of this compound may lead to the discovery of more potent and selective NF-κB inhibitors with improved therapeutic potential.
Métodos De Síntesis
The synthesis of N-{3-[(2-chlorobenzoyl)amino]phenyl}-5-(4-nitrophenyl)-2-furamide involves several steps, starting from commercially available starting materials. The first step is the synthesis of 2-chlorobenzoyl chloride from 2-chlorobenzoic acid. This is followed by the reaction of 2-chlorobenzoyl chloride with 3-aminophenol to yield 2-(3-aminophenyl)benzoic acid. The next step is the synthesis of 5-(4-nitrophenyl)-2-furancarboxylic acid from furfural and 4-nitrobenzaldehyde. The final step is the coupling of 2-(3-aminophenyl)benzoic acid with 5-(4-nitrophenyl)-2-furancarboxylic acid using standard peptide coupling reagents to yield this compound.
Aplicaciones Científicas De Investigación
N-{3-[(2-chlorobenzoyl)amino]phenyl}-5-(4-nitrophenyl)-2-furamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, NF-κB is often overactivated, leading to tumor cell survival, proliferation, and resistance to chemotherapy. This compound has been shown to inhibit the growth and metastasis of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. It also sensitizes cancer cells to chemotherapy and radiation therapy. In autoimmune disorders, NF-κB plays a critical role in the pathogenesis of the disease by promoting inflammation and immune cell activation. This compound has been shown to reduce inflammation and ameliorate symptoms in animal models of rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. In chronic inflammation, NF-κB is also a key mediator of tissue damage and fibrosis. This compound has been shown to reduce fibrosis and improve organ function in animal models of liver and lung fibrosis.
Propiedades
IUPAC Name |
N-[3-[(2-chlorobenzoyl)amino]phenyl]-5-(4-nitrophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16ClN3O5/c25-20-7-2-1-6-19(20)23(29)26-16-4-3-5-17(14-16)27-24(30)22-13-12-21(33-22)15-8-10-18(11-9-15)28(31)32/h1-14H,(H,26,29)(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKOOBUDJJJETHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[4-(4-acetylphenyl)-1-piperazinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4981872.png)
![ethyl [4-(4-nitrophenyl)-1-piperazinyl]acetate](/img/structure/B4981885.png)


![1-phenyl-N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylcyclopentanecarboxamide](/img/structure/B4981905.png)
![4-[2-(4-bromo-2,6-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B4981911.png)
![ethyl 2-[(N,N-diethylglycyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4981912.png)
![N-(3'-chloro-3-biphenylyl)-1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-piperidinecarboxamide](/img/structure/B4981921.png)


![5-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-3-(3-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4981937.png)
![1-[bis(4-chlorophenyl)phosphoryl]cyclopentanecarboxylic acid](/img/structure/B4981944.png)
![4-methyl-N-[1-(4-morpholinylcarbonyl)-2-(3-pyridinyl)vinyl]benzamide](/img/structure/B4981959.png)
![4-[2-(4-biphenylylcarbonyl)hydrazino]-4-oxo-2-butenoic acid](/img/structure/B4981963.png)
